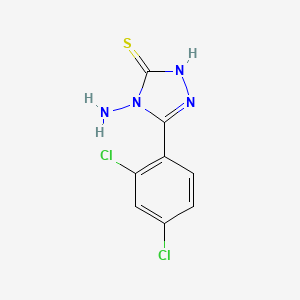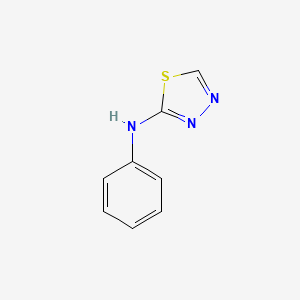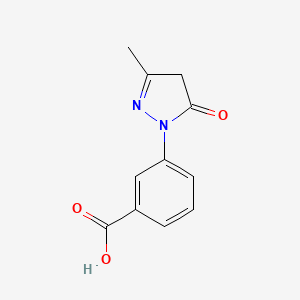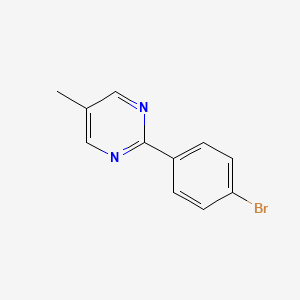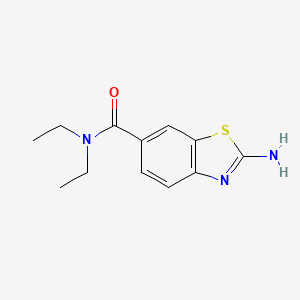
1-ベンジルアゼパン-2-オン
概要
説明
1-Benzylazepan-2-one is a chemical compound with the molecular formula C12H15NO It belongs to the class of azepanones, which are seven-membered lactams
科学的研究の応用
1-Benzylazepan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
将来の方向性
The azepane motif, which includes 1-Benzylazepan-2-one, is in the top 100 most frequently used ring systems for small molecule drugs . Therefore, new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-1,6-hexanediamine with phosgene or triphosgene. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of 1-Benzylazepan-2-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions: 1-Benzylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azepanones.
作用機序
The mechanism of action of 1-Benzylazepan-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
類似化合物との比較
1-Phenylazepan-2-one: Similar in structure but with a phenyl group instead of a benzyl group.
1-Benzylazepane-2,3-dione: Contains an additional carbonyl group, leading to different reactivity and applications.
Uniqueness: 1-Benzylazepan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-benzylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIITKNTHQYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363430 | |
| Record name | 1-benzyl-2-azepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33241-96-2 | |
| Record name | 1-benzyl-2-azepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylazepan-2-one in the synthesis of azepanedione oximes?
A1: 1-Benzylazepan-2-one serves as a crucial starting material in the multi-step synthesis of 1-benzylazepan-2,3-dione 3-(O-substituted oximes) []. The synthesis, as described in the research paper "Synthesis of new azepanedione oximes" [], involves several transformations:
Q2: Why is there interest in synthesizing azepanedione oxime derivatives like those derived from 1-Benzylazepan-2-one?
A2: Azepanedione oxime derivatives, including those derived from 1-Benzylazepan-2-one, are of interest due to their potential pharmacological properties []. Previous studies have shown that similar compounds exhibit a range of biological activities, including:
- Muscle Relaxant Activity: 3-[0-(benzyl)oximinoether] hexahydroazepin-2,3-diones have demonstrated the ability to relax both rat trachea and human bronchus [].
- Antinociceptive and Anticonvulsant Effects: Certain oximinoether and oxime derivatives have exhibited promising antinociceptive (pain-reducing) and anticonvulsant activities [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)
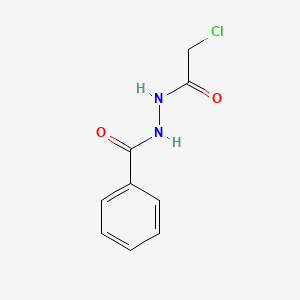
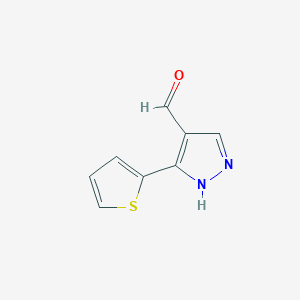
![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)
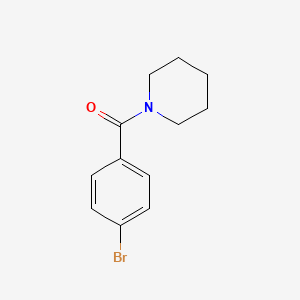

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
